Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt
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Overview
Description
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt is an organic compound characterized by a cyclohexane ring with six carboxylic acid groups attached to each carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt typically involves the reaction of cyclohexane with a suitable oxidizing agent to introduce carboxylic acid groups at each carbon atom. One common method is the oxidation of cyclohexane using potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The ammonium salt form is obtained by neutralizing the acid with ammonium hydroxide (NH4OH) .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides.
Major Products:
Oxidation: Higher carboxylic acids or anhydrides.
Reduction: Cyclohexane-1,2,3,4,5,6-hexanol.
Substitution: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid derivatives.
Scientific Research Applications
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt involves its ability to interact with various molecular targets through its carboxylic acid groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound’s unique structure allows it to participate in multiple pathways, including chelation and catalysis .
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol: A similar compound with hydroxyl groups instead of carboxylic acid groups.
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: The parent compound without the ammonium salt form.
Mellitic acid: A benzene derivative with six carboxylic acid groups.
Uniqueness: Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, ammonium salt is unique due to its combination of a cyclohexane ring and six carboxylic acid groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
93923-68-3 |
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Molecular Formula |
C12H30N6O12 |
Molecular Weight |
450.40 g/mol |
IUPAC Name |
hexaazanium;cyclohexane-1,2,3,4,5,6-hexacarboxylate |
InChI |
InChI=1S/C12H12O12.6H3N/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);6*1H3 |
InChI Key |
FFSAGFUNRGXDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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